![molecular formula C6H7BrN2S B1380683 2-Bromo-4,5,6,7-tetrahidrotiazolo[4,5-c]piridina CAS No. 1368338-34-4](/img/structure/B1380683.png)
2-Bromo-4,5,6,7-tetrahidrotiazolo[4,5-c]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C6H7BrN2S . It has a molecular weight of 219.10 g/mol . The IUPAC name for this compound is 2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine .
Molecular Structure Analysis
The InChI code for 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is 1S/C6H7BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h8H,1-3H2 . The canonical SMILES structure is C1CNCC2=C1N=C(S2)Br .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 53.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 217.95133 g/mol . The compound’s complexity, as computed by Cactvs, is 133 .Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
2-Bromo-4,5,6,7-tetrahidrotiazolo[4,5-c]piridina: sirve como un intermedio clave en la síntesis de varias moléculas bioactivas. Su átomo de bromo es un sitio reactivo que se puede utilizar para una mayor funcionalización, lo que lleva a la creación de compuestos con posibles actividades farmacológicas .
Investigación Anticancerígena
Los derivados de tiazolidina, que incluyen la porción tiazolo[4,5-c]piridina, se han estudiado por sus propiedades anticancerígenas. La presencia de azufre en el anillo de tiazolidina mejora las propiedades farmacológicas, convirtiéndolo en un andamiaje valioso para el desarrollo de nuevos agentes anticancerígenos .
Agentes Antimicrobianos
El motivo estructural de la tiazolo[4,5-c]piridina está presente en compuestos que exhiben actividad antimicrobiana. La investigación sobre la modificación de esta estructura central, incluida la bromación, puede conducir al descubrimiento de nuevos agentes antimicrobianos con mayor eficacia y selectividad .
Agentes Neuroprotectores
Los compuestos que contienen el sistema cíclico tiazolo[4,5-c]piridina han mostrado efectos neuroprotectores. Esta aplicación es particularmente relevante en la búsqueda de tratamientos para enfermedades neurodegenerativas, donde el estrés oxidativo juega un papel importante .
Agentes Antiinflamatorios
El potencial antiinflamatorio de los derivados de tiazolidina es otra área de interés. Al modificar el núcleo de this compound, los investigadores apuntan a mejorar la respuesta antiinflamatoria y minimizar los efectos secundarios .
Desarrollo de Fármacos Multifuncionales
La versatilidad del andamiaje de la tiazolo[4,5-c]piridina permite el diseño de fármacos multifuncionales. Estos son compuestos que pueden dirigirse a múltiples vías o enfermedades, lo que podría llevar a tratamientos más efectivos con menos medicamentos .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the activity of the enzymes and proteins, thereby affecting the overall biochemical pathways in which they are involved .
Cellular Effects
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation state of certain proteins, thereby modulating signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine involves its binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activities. This compound may also interact with DNA or RNA, affecting transcription and translation processes. Furthermore, it can modulate the activity of various signaling molecules, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit certain enzymes in the glycolytic pathway, leading to changes in the levels of intermediates and end products. Additionally, it can affect the activity of enzymes involved in the citric acid cycle, thereby altering energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes. The subcellular localization of this compound can determine its specific effects on cellular function .
Propiedades
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVBVXMFILNMNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


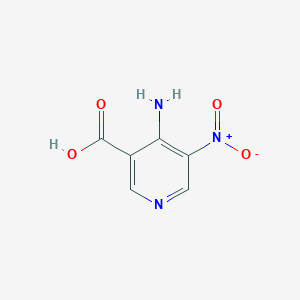
![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)
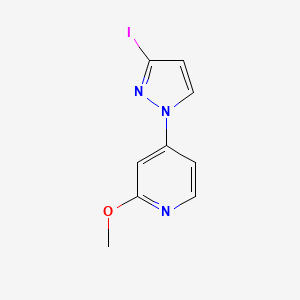
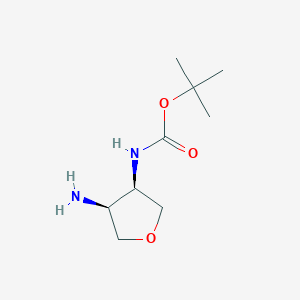

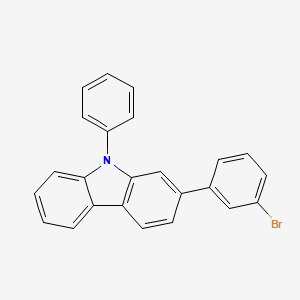
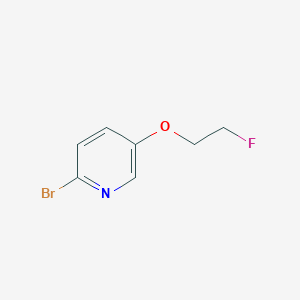

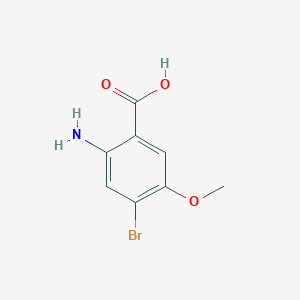
![6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1380620.png)
amine hydrochloride](/img/structure/B1380621.png)
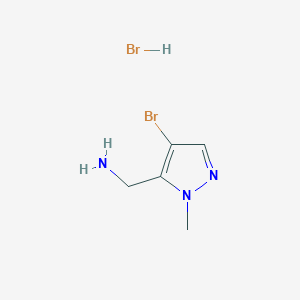
![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)